molecular formula C5H3Br2N3O2 B1440666 2,6-Dibromo-3-nitropyridin-4-amine CAS No. 848470-14-4

2,6-Dibromo-3-nitropyridin-4-amine

Cat. No.: B1440666
CAS No.: 848470-14-4
M. Wt: 296.9 g/mol
InChI Key: KIELQQMDXWZGKC-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-nitropyridin-4-amine is a chemical compound with the molecular formula C5H3Br2N3O2 and a molecular weight of 296.91 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms and a nitro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-nitropyridin-4-amine typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of 2,6-dibromopyridine with nitric acid under controlled conditions to introduce the nitro group at the 3-position . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing advanced chemical reactors and purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-nitropyridin-4-amine involves its interaction with molecular targets through its functional groups. The bromine atoms and nitro group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact pathways and molecular targets depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-nitropyridin-4-amine is unique due to the specific positioning of the bromine atoms and the nitro group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2,6-dibromo-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIELQQMDXWZGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693025
Record name 2,6-Dibromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848470-14-4
Record name 2,6-Dibromo-3-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (250 ml) was heated in an oil bath until the temperature of the acid reached 47° C. 2,6-dibromo pyridin-4-yl-N-nitroamine (34.0 g, 114.5 mmol) was added in portions over 35 mins. The temperature of the mixture gradually rose throughout the addition period until it was 56° C. at the end. The mixture was stirred at 53-55° C. for 1 hour. Once the reaction was completed, the reaction mixture was cooled to in an ice-bath and poured on ˜2 L of crushed ice with stirring. The product precipitated and was filtered off. Combined with other batch 00110916-140-001 from an identical scale reaction. The crude, wet amino nitro pyridine was dissolved in 700 ml EtOAc and the water layer was separated. The organic layer was washed with water (2×150 ml), 1×150 ml aq. NaHCO3, brine (2×150 ml), dried (MgSO4) and concentrated under reduced pressure to give 28 g of the title compound.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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